3-(1,3-Benzoxazol-2-yl)benzaldehyde
Overview
Description
3-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A condensation reaction between 2-aminophenol and aldehydes can also produce 2-aryl benzoxazole derivatives .Molecular Structure Analysis
The molecular structure of 3-(1,3-Benzoxazol-2-yl)benzaldehyde consists of a benzoxazole ring attached to a benzaldehyde group. The molecular weight of this compound is 223.23 .Chemical Reactions Analysis
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . For instance, certain benzoxazole compounds have shown promising antimicrobial activity against various bacteria and fungi, as well as anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .Scientific Research Applications
Catalytic Activity and Synthesis
- The benzoxazol-2-yl substituent acts as a removable activating and directing group in the alkylation of C(sp(3))-H bonds, proving its utility in chemical synthesis (Lahm & Opatz, 2014).
- Cu(II) complexes of 1,3-oxazolidine based ligands, synthesized from reactions involving benzoxazol-2-yl moieties, demonstrate catalytic activity in the oxidation of benzyl alcohol, highlighting their potential in catalysis and chemical transformations (Bikas et al., 2018).
Material Synthesis and Properties
- Nanometric-thick metal-free h-boron nitride/graphene films, involving benzoxazol moieties, show remarkable catalytic activity in the synthesis of benzoxazoles, which are important due to their potential applications as anticancer agents (Rendón-Patiño et al., 2022).
Synthetic Methodology and Chemical Reactions
- Benzaldehydes, including those with benzoxazol-2-yl groups, are central in the synthesis of various compounds like 2-(alkylamino)-1-arylethanols, showcasing the chemical's role in complex chemical syntheses (Moshkin & Sosnovskikh, 2013).
- The presence of benzoxazol-2-yl groups in substrates has been observed to influence the reaction pathways and products in cycloaddition and other chemical reactions, indicating its impact on the stereochemistry and reaction dynamics of organic reactions (Seashore-Ludlow et al., 2010).
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNDEEIZRMIJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589256 | |
Record name | 3-(1,3-Benzoxazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)benzaldehyde | |
CAS RN |
141581-19-3 | |
Record name | 3-(1,3-Benzoxazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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